2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide
Overview
Description
2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide, also known as DPHC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. Studies have also shown that this compound can inhibit the growth of blood vessels, which is important for the development of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, this compound is also known to be unstable in solution, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide. One area of focus could be the development of more stable analogs of this compound that exhibit similar anti-cancer activity. Another potential area of research could be the investigation of this compound as a potential treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular pathways.
Scientific Research Applications
2-(3,3-diphenylpropanoyl)-N-(3-methoxypropyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the key areas of research has been the investigation of this compound as a potential anti-cancer agent. Studies have shown that this compound exhibits cytotoxicity against a range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
properties
IUPAC Name |
1-(3,3-diphenylpropanoylamino)-3-(3-methoxypropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-25-14-8-13-21-20(26)23-22-19(24)15-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18H,8,13-15H2,1H3,(H,22,24)(H2,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXVFADOEAERNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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